

# Enazadrem Phosphate and Parent Compound

## Enazadrem: A Technical Overview

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### Compound of Interest

Compound Name: Enazadrem Phosphate

Cat. No.: B1671267

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## Abstract

Enazadrem (also known by its developmental code CP-70,490) is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Its phosphate prodrug, **enazadrem phosphate** (CP-70,490-09), was developed to enhance the compound's pharmaceutical properties. Leukotrienes are pro-inflammatory mediators implicated in a variety of inflammatory diseases, including psoriasis, asthma, and other immune system and skin disorders. By targeting 5-LOX, enazadrem represents a therapeutic strategy aimed at mitigating the inflammatory cascade driven by leukotrienes. This technical guide provides a comprehensive overview of the available information on enazadrem and its phosphate prodrug, focusing on their mechanism of action, and the underlying experimental methodologies.

## Introduction

Enazadrem is a small molecule inhibitor targeting the 5-lipoxygenase enzyme. The inhibition of this enzyme blocks the conversion of arachidonic acid to leukotrienes, which are potent mediators of inflammation. The development of a phosphate ester prodrug, **enazadrem phosphate**, is a common strategy in pharmaceutical development to improve a drug's solubility and oral bioavailability. Upon administration, the phosphate group is expected to be cleaved by endogenous phosphatases, releasing the active parent compound, enazadrem.

## Chemical and Physical Properties

A summary of the chemical and physical properties of enazadrem and **enazadrem phosphate** is provided in Table 1.

Table 1: Chemical and Physical Properties

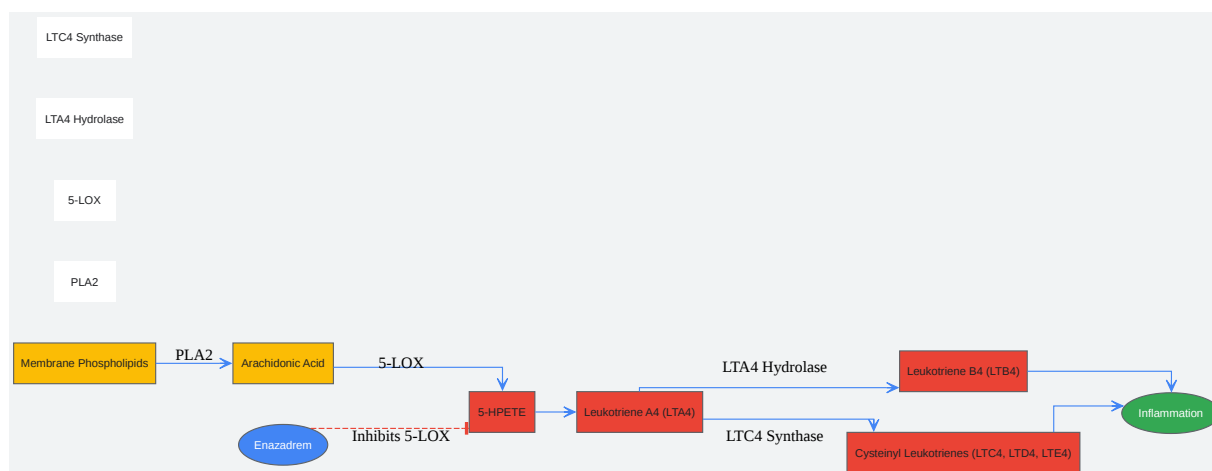
Property	Enazadrem	Enazadrem Phosphate
IUPAC Name	4,6-dimethyl-2-[(6-phenylhexyl)amino]pyrimidin-5-ol	4,6-dimethyl-2-[(6-phenylhexyl)amino]pyrimidin-5-ol; phosphoric acid
Molecular Formula	C <sub>18</sub> H <sub>25</sub> N <sub>3</sub> O	C <sub>18</sub> H <sub>28</sub> N <sub>3</sub> O <sub>5</sub> P
Molecular Weight	299.41 g/mol	397.39 g/mol
CAS Number	107361-33-1	132956-22-0
Developmental Code	CP-70,490	CP-70,490-09

## Mechanism of Action: 5-Lipoxygenase Inhibition

Enazadrem's primary mechanism of action is the inhibition of the 5-lipoxygenase (5-LOX) enzyme. 5-LOX is a crucial enzyme in the arachidonic acid cascade, responsible for the production of leukotrienes.

## The 5-Lipoxygenase Pathway

The 5-lipoxygenase pathway is a critical component of the inflammatory response. The key steps are outlined below and visualized in the signaling pathway diagram.



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**Figure 1:** Simplified 5-Lipoxygenase Signaling Pathway

By inhibiting 5-LOX, enazadrem is expected to reduce the production of all downstream leukotrienes, thereby exerting its anti-inflammatory effects.

## Experimental Protocols

While specific experimental data for enazadrem is not publicly available, this section outlines the general methodologies used to evaluate 5-lipoxygenase inhibitors.

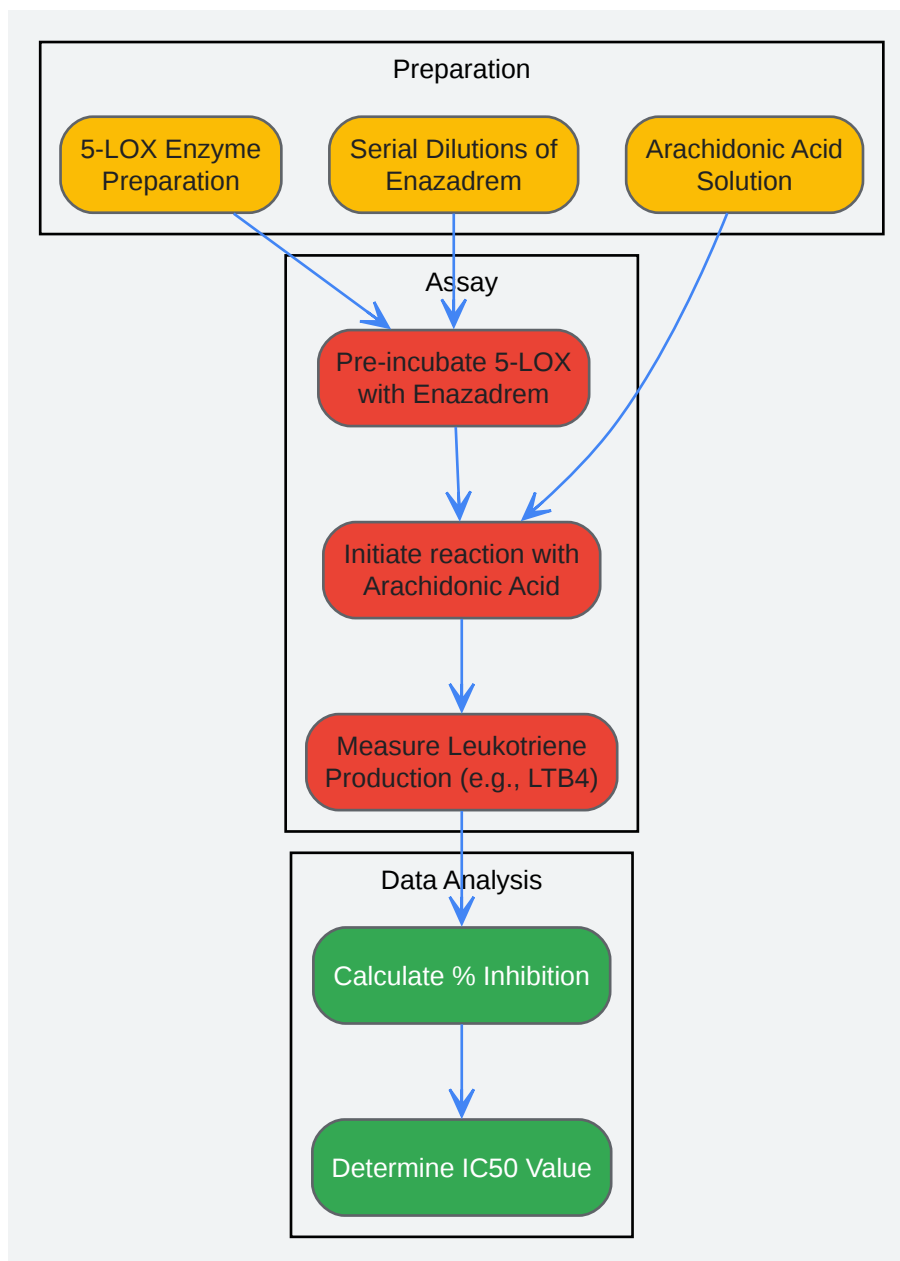
## In Vitro 5-Lipoxygenase Inhibition Assay

The inhibitory activity of a compound against 5-LOX is typically determined using a cell-free or cell-based assay.

Objective: To determine the concentration of the test compound required to inhibit 5-LOX activity by 50% (IC<sub>50</sub>).

General Protocol (Cell-Free Assay):

- Enzyme Source: Purified human recombinant 5-lipoxygenase or a crude enzyme preparation from a suitable cell line (e.g., neutrophils).
- Substrate: Arachidonic acid.
- Assay Buffer: A suitable buffer (e.g., phosphate or Tris buffer) at a physiological pH.
- Incubation: The enzyme is pre-incubated with various concentrations of the test compound.
- Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
- Detection: The formation of leukotriene products (e.g., LTB<sub>4</sub>) is measured. This can be done spectrophotometrically by monitoring the formation of a conjugated diene system at 234 nm, or by using more specific methods like ELISA or LC-MS/MS.
- Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC<sub>50</sub> value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.



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**Figure 2:** General Workflow for an In Vitro 5-LOX Inhibition Assay

## Preclinical and Clinical Development Status

Publicly available information on the preclinical and clinical development of enazadrem and **enazadrem phosphate** is limited. While it is known to have been in development for inflammatory conditions such as psoriasis, specific data from these studies are not readily accessible in the public domain.

## Conclusion

Enazadrem is a 5-lipoxygenase inhibitor with a clear mechanism of action targeting a key pathway in inflammation. The development of its phosphate prodrug, **enazadrem phosphate**, suggests an effort to optimize its pharmaceutical properties for clinical use. While the publicly available data on its specific in vitro potency, pharmacokinetic profile, and clinical efficacy is scarce, the scientific rationale for its development as a treatment for inflammatory diseases is well-founded. Further disclosure of preclinical and clinical data would be necessary for a complete and in-depth technical assessment of this compound.

- To cite this document: BenchChem. [Enazadrem Phosphate and Parent Compound Enazadrem: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671267#enazadrem-phosphate-parent-compound-enazadrem>]

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